

Cyclohexyl Acrylate Monomer: A Technical Guide to Physical Properties

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Compound of Interest

Compound Name: *Cyclohexyl acrylate*

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Introduction

Cyclohexyl acrylate (CHA) is an acrylic ester monomer recognized for its distinctive cycloaliphatic group. This structural feature imparts a unique combination of properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and specific solubility characteristics.^[1] Typically presented as a colorless liquid with a characteristic ester-like odor, CHA serves as a crucial building block in the synthesis of a wide array of polymers and resins.^{[2][3]} Its primary application lies in its function as a monomer in free-radical polymerization and copolymerization reactions, where the reactive vinyl group readily participates in forming polymer chains.^{[1][3]} The bulky cyclohexyl group influences key polymer characteristics such as the glass transition temperature (T_g), hardness, and overall durability.^[3] This technical guide provides an in-depth overview of the core physical properties of **cyclohexyl acrylate** monomer, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental identifiers and properties of **cyclohexyl acrylate** are summarized below. This data is essential for chemical handling, reaction setup, and safety considerations.

Property	Value	Source(s)
Chemical Name	Cyclohexyl acrylate	[2] [4]
Synonyms	Acrylic Acid Cyclohexyl Ester, 2-Propenoic acid, cyclohexyl ester	[2] [5] [6]
CAS Number	3066-71-5	[2] [4] [7]
Molecular Formula	C ₉ H ₁₄ O ₂	[2] [3] [4]
Molecular Weight	154.21 g/mol	[2] [3] [4]
Appearance	Colorless to almost colorless, clear liquid	[2] [5] [8]
Purity	>98.0% (by GC)	[5]
Standard Inhibitor	MEHQ (4-methoxyphenol), ~100-220 ppm	[2] [9]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **cyclohexyl acrylate** monomer. These values are critical for process design, quality control, and modeling in research and development.

Physical Property	Value	Conditions	Source(s)
Density	0.975 - 0.98 g/cm ³	20-25°C	[2][4][5][7][9]
Boiling Point	182-184 °C	Atmospheric Pressure	[2][3][4][5][7]
Flash Point	68 - 71.3 °C	Closed Cup	[2][4][5][7][8]
Refractive Index (n _D)	1.4600 - 1.4673	20°C	[2][4][5][7][9]
Viscosity	8 cP (mPa·s)	25°C	[8][9]
Vapor Pressure	0.000811 mmHg	25°C	[2][7]
Glass Transition Temp. (T _g)	16 °C	(of Poly(cyclohexyl acrylate))	[10]

Experimental Protocols

Accurate determination of physical properties is paramount for material specification and application. The following section details the standard methodologies for measuring the key properties of **cyclohexyl acrylate**.

Boiling Point Determination (ASTM D1078)

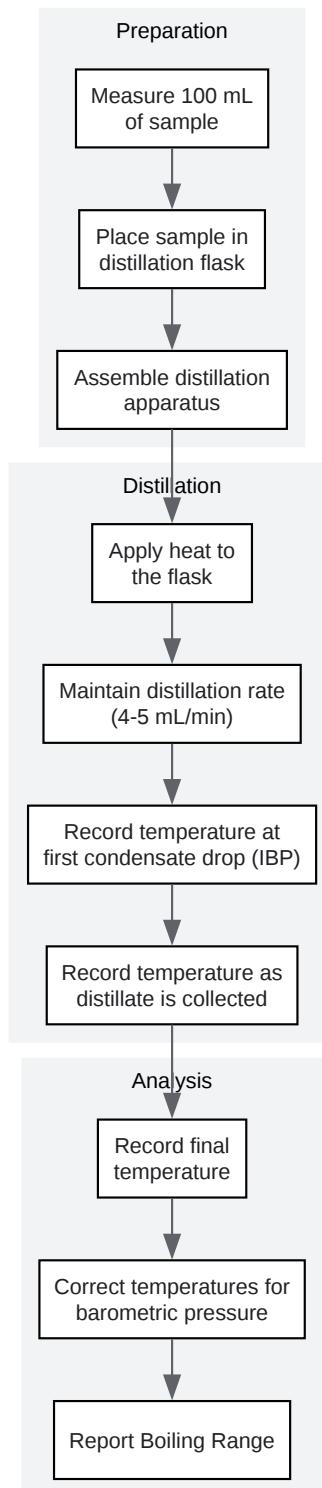
The boiling range of volatile organic liquids like **cyclohexyl acrylate** is determined according to the ASTM D1078 standard.[9][11] This method is suitable for liquids that are chemically stable during distillation and have a boiling point between 30 and 350°C.[9]

Methodology:

- A 100 mL sample of the liquid is placed in a distillation flask.
- The flask is heated, and the vapor is passed through a condenser.
- The temperature is recorded at the point when the first drop of condensate falls from the condenser (Initial Boiling Point) and throughout the distillation process.
- The distillation rate is maintained at 4 to 5 mL per minute.[12]

- The boiling range is the temperature span from the initial boiling point to the point where the last of the liquid evaporates.[\[12\]](#)
- Temperature readings are corrected for barometric pressure.[\[12\]](#)

Workflow for Boiling Point Determination (ASTM D1078)

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Boiling Point Determination Workflow

Density Measurement (ASTM D4052)

This method covers the determination of density in petroleum distillates and viscous oils using a digital density meter, applicable to liquids like **cyclohexyl acrylate**.[\[3\]](#)[\[4\]](#)

Methodology:

- The digital density meter, which operates on the oscillating U-tube principle, is calibrated using certified reference standards.[\[3\]](#)
- The sample is injected into the temperature-controlled U-tube.
- The instrument measures the oscillation frequency of the tube filled with the sample.
- The change in oscillation frequency is directly related to the density of the sample.[\[13\]](#)
- The instrument calculates and displays the density, typically in g/cm³ or g/mL.[\[4\]](#) Care must be taken to ensure no air bubbles are present in the U-tube, as they can affect the results.[\[4\]](#)

Flash Point Determination (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester, a method suitable for petroleum products and other liquids.[\[2\]](#)[\[5\]](#)

Methodology:

- The sample is placed in the test cup of the Pensky-Martens apparatus.
- The sample is heated at a slow, constant rate while being stirred.[\[1\]](#)
- At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.[\[8\]](#)
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[\[1\]](#)[\[5\]](#)

Refractive Index Measurement (ASTM D1218)

This standard test method is used for measuring the refractive index of transparent hydrocarbon liquids.[14]

Methodology:

- A calibrated refractometer, typically an Abbe-type, is used.[15]
- A small drop of the **cyclohexyl acrylate** sample is placed between the prisms of the instrument.[15]
- The prisms are temperature-controlled, usually at 20°C.
- Light is passed through the sample, and the operator (or an automated sensor) reads the refractive index from a scale where a sharp boundary between light and dark fields is observed.[15]
- The measurement is typically made using the sodium D-line (589.3 nm).[15]

Viscosity Measurement (ASTM D445)

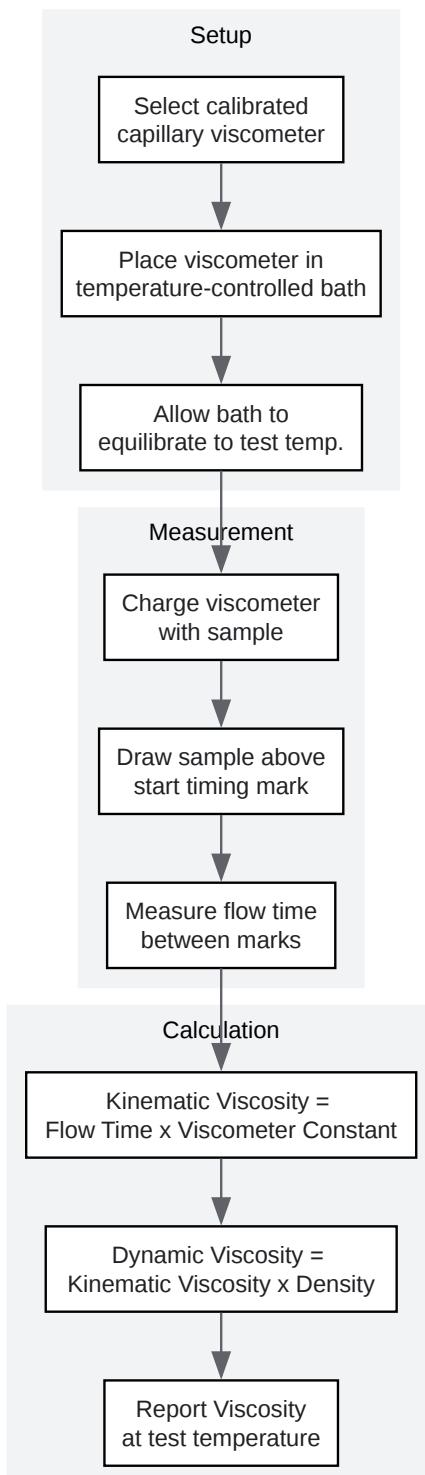
This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7][16]

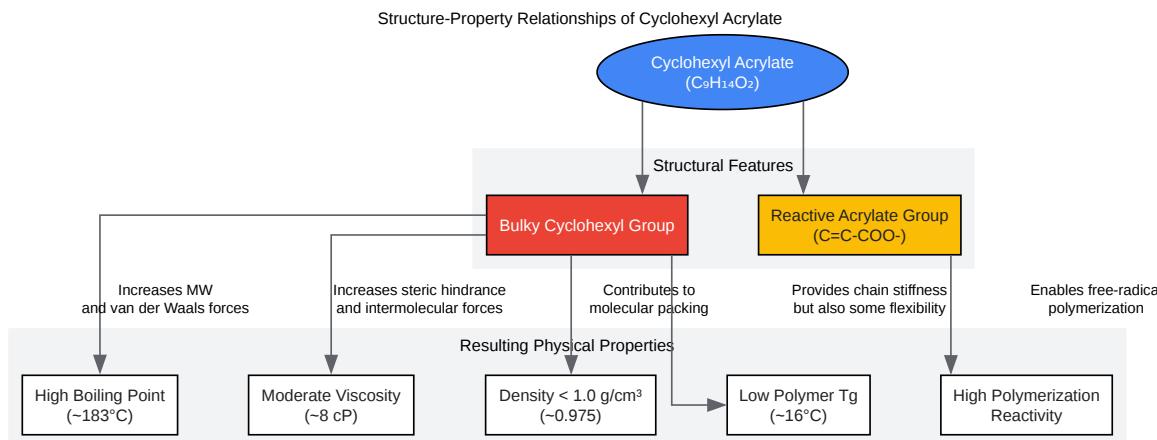
Methodology:

- The sample is introduced into a calibrated glass capillary viscometer.
- The viscometer is placed in a precisely temperature-controlled bath (e.g., 25°C).[16]
- The sample is drawn up through the capillary to a specified point.
- The time taken for the liquid to flow between two marked points under the influence of gravity is measured.[7]
- The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[16]

- Dynamic viscosity (as reported in the table) can be obtained by multiplying the kinematic viscosity by the density of the liquid.[\[7\]](#)

Workflow for Viscosity Determination (ASTM D445)



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